[(6-Cyanopyridin-2-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile
Description
The compound (6-Cyanopyridin-2-yl)methylpropanedinitrile is a pyridine derivative featuring a propanedinitrile core substituted with a 6-cyanopyridin-2-ylmethyl group and a 3,3,3-trifluoropropyl chain. Key structural attributes include:
- Propanedinitrile backbone: Provides strong electron-withdrawing properties due to dual nitrile groups, enhancing reactivity in nucleophilic or catalytic reactions.
- 6-Cyanopyridin-2-ylmethyl group: Introduces aromaticity and additional electron-withdrawing character via the pyridine ring and cyano substituent.
- 3,3,3-Trifluoropropyl chain: Imparts lipophilicity and metabolic stability, common in bioactive molecules for improved pharmacokinetics.
Properties
CAS No. |
647839-89-2 |
|---|---|
Molecular Formula |
C13H9F3N4 |
Molecular Weight |
278.23 g/mol |
IUPAC Name |
2-[(6-cyanopyridin-2-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile |
InChI |
InChI=1S/C13H9F3N4/c14-13(15,16)5-4-12(8-18,9-19)6-10-2-1-3-11(7-17)20-10/h1-3H,4-6H2 |
InChI Key |
ZHOLVJWESYZNEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C#N)CC(CCC(F)(F)F)(C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Cyanopyridin-2-yl)methylpropanedinitrile typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a halogenated pyridine with a boronic acid derivative under palladium catalysis .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(6-Cyanopyridin-2-yl)methylpropanedinitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds similar to (6-Cyanopyridin-2-yl)methylpropanedinitrile exhibit significant anticancer properties. For instance, derivatives of this compound have been studied for their ability to inhibit cancer cell proliferation through the modulation of signaling pathways involved in tumor growth and survival.
Case Study : A study published in PubMed highlighted the effectiveness of a related compound in inhibiting androgen receptor signaling in prostate cancer models, suggesting potential applications in treating hormone-dependent cancers .
Agricultural Chemistry
Pesticide Development : The trifluoropropyl group enhances the lipophilicity and stability of certain agrochemicals. This property has been exploited in the formulation of novel pesticides that target specific pests while minimizing environmental impact.
Case Study : Research has demonstrated that compounds with similar structural motifs show improved efficacy against common agricultural pests, leading to increased crop yields without the adverse effects associated with traditional pesticides .
Material Science
Polymer Synthesis : The unique properties of (6-Cyanopyridin-2-yl)methylpropanedinitrile allow it to be used as a building block for synthesizing advanced polymers. These polymers can exhibit enhanced thermal stability and chemical resistance.
| Application Type | Specific Use Case | Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibition of tumor growth |
| Agricultural Chemistry | Pesticides | Targeted pest control |
| Material Science | Polymer synthesis | Improved thermal stability |
Mechanism of Action
The mechanism of action of (6-Cyanopyridin-2-yl)methylpropanedinitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally related pyridine derivatives from the evidence:
| Compound Name | Molecular Formula | Key Substituents/Functional Groups | Notable Features | Reference |
|---|---|---|---|---|
| (6-Cyanopyridin-2-yl)methylpropanedinitrile | C₁₃H₁₁F₃N₅ (inferred) | 6-cyanopyridylmethyl, trifluoropropyl, propanedinitrile | High electron-withdrawing capacity | — |
| (E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)acrylate | C₁₁H₈FN₂O₂ | 5-fluoro, 6-cyano, acrylate ester | Fluorine enhances polarity and stability | |
| 3-Allyl-6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridine | C₂₂H₃₆FN₃OSi | Allyl, silyl ether, fluoropyridine | Silyl group aids in synthetic protection | |
| 3-(4-(tert-Butyldimethylsilyloxy)methyl)-2-(1-(3,3,3-trifluoropropyl)-1H-pyrazol-5-yl)pyridine | C₁₉H₂₇F₃N₃OSi | Trifluoropropyl, silyl ether, pyrazole | Combines trifluoropropyl and heterocycles | |
| Cangrelor (USAN RR-120) | C₁₇H₂₂Cl₂F₃N₇O₁₂P₃S₂ | 3,3,3-Trifluoropropylthio, adenylic acid | Antiplatelet agent with trifluoropropyl |
Key Observations:
- Electron-Withdrawing Groups: The target compound’s propanedinitrile and cyano groups contrast with acrylate esters (e.g., ) or silyl ethers (e.g., ), which are less electron-deficient.
- Trifluoropropyl Motif : Shared with Cangrelor , this group likely improves lipophilicity and resistance to oxidative metabolism.
- Synthetic Complexity : Compounds with silyl protection (e.g., ) require multi-step deprotection, whereas the target compound’s nitrile groups may simplify synthesis.
Biological Activity
(6-Cyanopyridin-2-yl)methylpropanedinitrile is a compound with potential biological activity, particularly in the field of medicinal chemistry. Its structure includes a pyridine ring, which is known for its ability to interact with various biological targets. The compound has garnered attention due to its unique trifluoropropyl group and the presence of cyano groups, which may enhance its pharmacological properties.
Chemical Structure
The chemical structure of (6-Cyanopyridin-2-yl)methylpropanedinitrile can be represented as follows:
Where:
- C represents carbon
- H represents hydrogen
- F represents fluorine
- N represents nitrogen
This compound's CAS number is 1356088-08-8, indicating its unique identification in chemical databases.
Research indicates that compounds similar to (6-Cyanopyridin-2-yl)methylpropanedinitrile may exhibit several mechanisms of action:
- Enzyme Inhibition : The presence of the cyano group can facilitate interactions with enzyme active sites, potentially inhibiting key metabolic pathways.
- Receptor Modulation : The pyridine moiety may allow for binding to various receptors, influencing cellular signaling pathways.
- Antimicrobial Properties : Preliminary studies suggest that similar compounds possess antimicrobial activity against certain bacterial strains.
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activity of related compounds:
- Anticancer Activity : Research has shown that pyridine derivatives can induce apoptosis in cancer cells. A study found that compounds with similar structures to (6-Cyanopyridin-2-yl)methylpropanedinitrile exhibited cytotoxic effects on breast and lung cancer cell lines .
- Antimicrobial Effects : Another study highlighted the antimicrobial properties of trifluoropropyl-substituted pyridines, suggesting that they could be effective against resistant bacterial strains .
Data Table of Biological Activities
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